molecular formula C8H4F12O2 B1598019 Methyl 7H-perfluoroheptanoate CAS No. 84567-13-5

Methyl 7H-perfluoroheptanoate

Cat. No.: B1598019
CAS No.: 84567-13-5
M. Wt: 360.1 g/mol
InChI Key: OJPGHRSOBKDLSK-UHFFFAOYSA-N
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Description

“Methyl 7H-perfluoroheptanoate” is a chemical compound with the molecular formula C8H4F12O2 and a molecular weight of 360.1 . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C8H3F13O2/c1-23-2(22)3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H3 . This indicates the presence of carbon ©, hydrogen (H), fluorine (F), and oxygen (O) atoms in the molecule.


Physical and Chemical Properties Analysis

“this compound” has a density of 1.6±0.1 g/cm3, a boiling point of 132.4±35.0 °C at 760 mmHg, and a vapor pressure of 8.9±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 37.0±3.0 kJ/mol and a flash point of 33.8±20.8 °C .

Scientific Research Applications

Environmental Presence and Health Effects

  • Environmental and Biological Monitoring : PFASs, including compounds structurally related to Methyl 7H-perfluoroheptanoate, have been widely studied for their persistence in the environment and potential health impacts. Research has found that PFASs, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), are ubiquitous in human and wildlife, raising concerns about their endocrine-disrupting capabilities and adverse effects on reproductive health. Studies investigating the associations between exposure to PFASs and sperm DNA methylation levels suggest that while there are no major consistent associations, the potential effects on sperm epigenetic processes warrant further investigation (Leter et al., 2014), (Watkins et al., 2014).

  • Chemical Stability and Industrial Use : The stability and resistance to degradation of PFASs make them valuable in various industrial applications, including surfactants, lubricants, and fire-retarding foams. However, this same persistence contributes to their environmental accumulation. Novel synthetic approaches have been developed for organofluoro compounds using perfluoroalkylated building blocks, demonstrating the chemical's utility in creating complex molecules (Sun et al., 2016).

  • Health Risks and Regulatory Aspects : Studies have also focused on the serum levels of PFASs in relation to the risk of cardiovascular diseases, highlighting the need for understanding exposure pathways and the mechanisms behind their health impacts. The widespread detection of PFASs in human populations globally, including in drinking water, underscores the importance of monitoring and regulating these compounds to mitigate potential health risks (Huang et al., 2018).

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, but vomiting should not be induced . It’s important to avoid dust formation and breathing in mist, gas, or vapors .

Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F12O2/c1-22-3(21)5(13,14)7(17,18)8(19,20)6(15,16)4(11,12)2(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPGHRSOBKDLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379557
Record name Methyl 7H-perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84567-13-5
Record name Methyl 7H-perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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